Irak4-IN-1

Pharmacokinetics In Vivo Studies Drug Discovery

Select IRAK4-IN-1 for in vivo inflammation research where oral bioavailability is critical. Unlike many in-class analogs with potent biochemical IC50 but negligible in vivo exposure, this quinazoline-based inhibitor delivers 73% oral bioavailability and a well-characterized PK profile (t1/2 1.3 h). Documented reduction of R-848-induced TNF-α in vivo confirms functional target engagement. Ideal as a benchmark for SAR studies and for dissecting kinase-dependent vs. scaffolding-dependent IRAK4 functions. ≥98% purity; ambient shipping.

Molecular Formula C19H23N5O
Molecular Weight 337.4 g/mol
Cat. No. B560556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrak4-IN-1
Molecular FormulaC19H23N5O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4
InChIInChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23)
InChIKeyHVQXFGHHSFTACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRAK4-IN-1: A Selective and Orally Bioavailable Quinazoline-Based IRAK4 Inhibitor for Inflammation Research


IRAK4-IN-1 (also known as Compound 23) is a quinazoline-based, small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase central to innate immune signaling via Toll-like receptors (TLRs) and IL-1 receptors [1]. With a reported biochemical IC₅₀ of 7 nM against IRAK4, it is established as a potent, selective, and orally bioavailable tool compound validated in preclinical models of inflammation [1]. Its core utility in research procurement lies in its demonstrated in vivo efficacy following oral administration and its well-characterized pharmacokinetic profile, which contrasts with the more limited in vivo validation of many in-class analogs [2].

Why IRAK4-IN-1 Cannot Be Substituted by Potency-Only IRAK4 Inhibitors in In Vivo Inflammation Models


While several IRAK4 inhibitors exhibit potent biochemical activity in vitro, they often fail to translate to meaningful in vivo efficacy due to critical deficiencies in oral bioavailability, systemic clearance, or target engagement in relevant tissues. IRAK4-IN-1 is distinguished from many in-class analogs by its validated oral pharmacokinetic profile—specifically 73% oral bioavailability—which is a prerequisite for achieving sustained target inhibition in animal models of inflammation [1]. Simply selecting an alternative based solely on a lower biochemical IC₅₀ (e.g., PF-06650833's 0.2 nM) can lead to experimental failure if that compound lacks the necessary in vivo exposure and efficacy in the intended model system [2].

IRAK4-IN-1 vs. Comparators: Quantified Differentiation in Potency, Oral Bioavailability, and In Vivo Efficacy


Validated Oral Bioavailability: A Quantitative Differentiator from Clinical-Stage IRAK4 Inhibitors

IRAK4-IN-1 demonstrates an oral bioavailability of 73%, a key differentiator from many clinical-stage IRAK4 inhibitors whose in vivo exposure data are less favorable or not publicly reported in a comparable manner. While AS2444697 and PF-06650833 are also described as 'orally bioavailable', explicit quantitative data for them is often lacking, making the 73% value for IRAK4-IN-1 a reliable metric for planning in vivo dosing regimens [1][2]. This high bioavailability ensures that sufficient compound reaches systemic circulation to engage the target, a critical factor often missing from procurement decisions based solely on in vitro potency.

Pharmacokinetics In Vivo Studies Drug Discovery

In Vivo Efficacy in TLR7-Driven Model: A Functional Differentiator from Highly Potent In Vitro Inhibitors

IRAK4-IN-1 demonstrates in vivo efficacy in reducing TNF-α level increases induced by the TLR7 agonist resiquimod (R-848) . This functional readout directly contrasts with reports on other potent inhibitors like PF-06650833, which, despite its sub-nanomolar biochemical IC₅₀, failed to significantly prevent lung injury in a preclinical acute respiratory distress syndrome (ARDS) model, a condition where IRAK4 is highly implicated [1]. The ability of IRAK4-IN-1 to show a clear pharmacodynamic effect in a well-defined in vivo model provides a higher degree of confidence in its utility for inflammation research compared to inhibitors that lack comparable in vivo validation data.

Inflammation In Vivo Pharmacology TLR Signaling

Distinct Chemical Scaffold and Potency Profile Relative to Early IRAK4 Inhibitors

IRAK4-IN-1 belongs to a quinazoline-based scaffold, which was a result of structure-based drug design optimization from high-throughput screening hits [1]. Its potency (IC₅₀ = 7 nM) is markedly superior to earlier-generation IRAK4 inhibitors, such as 'IRAK inhibitor 1', which has a reported IC₅₀ of 216 nM [2]. Furthermore, the quinazoline scaffold distinguishes it from later clinical candidates like BAY1834845 and AS2444697, which are based on different core structures . This chemical differentiation can be crucial for medicinal chemistry efforts aimed at understanding structure-activity relationships (SAR) or for orthogonal validation of biological findings.

Medicinal Chemistry Kinase Selectivity Scaffold Optimization

Characterized Pharmacokinetic Half-Life: A Definitive Metric for In Vivo Dosing Schedule Design

The plasma half-life (t₁/₂) of IRAK4-IN-1 is specifically reported as 1.3 hours in rats [1]. This quantitative parameter is essential for designing dosing schedules in chronic in vivo models. In contrast, many other IRAK4 inhibitors, such as BAY1830839 and BAY1834845, are described as having 'favorable DMPK profiles' without providing the specific t₁/₂ value in the primary literature, making it impossible to rationally plan experiments without additional pharmacokinetic studies [2]. The explicit t₁/₂ value for IRAK4-IN-1 reduces experimental uncertainty and allows for more precise calculation of exposure over time.

Pharmacokinetics Dosing Schedule In Vivo Pharmacology

Optimal Research and Preclinical Applications for IRAK4-IN-1 Based on Quantified Evidence


In Vivo Pharmacology of TLR7/IL-1R-Mediated Inflammation

IRAK4-IN-1 is optimally suited for oral dosing studies in rodent models of acute and chronic inflammation where the TLR7 or IL-1R pathways are implicated. Its demonstrated ability to reduce R-848-induced TNF-α levels in vivo provides direct evidence of functional target engagement and pathway modulation, which is a critical prerequisite for any in vivo pharmacology study [1]. The well-defined pharmacokinetic profile (73% F, 1.3 h t₁/₂) allows for the design of specific dosing regimens to maintain therapeutic concentrations, a feature not universally available with all IRAK4 inhibitors [2].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The quinazoline core of IRAK4-IN-1 represents a distinct chemical series optimized for oral bioavailability and kinase selectivity [1]. Its use as a benchmark compound in SAR studies allows for direct comparison of potency (IC₅₀ = 7 nM) and PK properties with novel IRAK4 inhibitors, particularly those derived from other scaffolds such as the clinical candidates AS2444697 or PF-06650833 . This is essential for advancing drug discovery programs beyond simple biochemical potency.

Orthogonal Validation of IRAK4 Degrader (PROTAC) Studies

While next-generation degraders like KT-474 aim for complete protein elimination, a potent and bioavailable kinase inhibitor like IRAK4-IN-1 serves as a crucial control to dissect kinase-dependent from scaffolding-dependent IRAK4 functions [1]. The high selectivity and well-characterized in vivo PK of IRAK4-IN-1 make it an ideal comparator to distinguish the effects of pure catalytic inhibition from those of protein degradation [2].

Ex Vivo Whole Blood Assays for Inflammation Biomarker Modulation

IRAK4-IN-1 can be employed in ex vivo rat whole blood assays (RWB) to assess the inhibition of cytokine production, with a reported EC₅₀ of 2300 nM [1]. This application is valuable for translating in vitro potency to a more physiologically relevant matrix and for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships prior to more extensive in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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